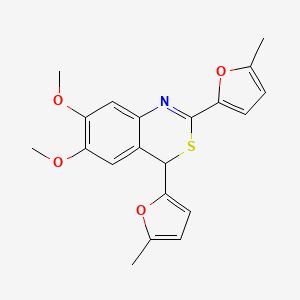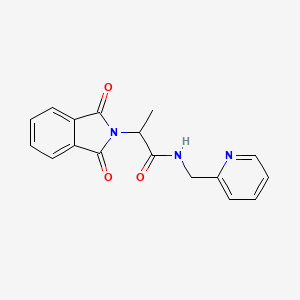![molecular formula C15H19N3O2S2 B5116781 N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5116781.png)
N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, commonly referred to as BMTA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.
科学研究应用
BMTA has been studied for its potential use in various scientific research applications. One of the main areas of research is its use as an antitumor agent. Several studies have shown that BMTA exhibits potent antitumor activity against a wide range of cancer cell lines. BMTA has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
作用机制
The exact mechanism of action of BMTA is not fully understood. However, it has been suggested that BMTA exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. BMTA has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BMTA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and xanthine oxidase. BMTA has also been shown to possess anti-inflammatory and antioxidant properties. In addition, BMTA has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using BMTA in lab experiments is its potent antitumor activity. BMTA has been shown to exhibit activity against a wide range of cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using BMTA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for the research on BMTA. One of the main areas of research is the development of new anticancer drugs based on BMTA. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of BMTA for the treatment of various inflammatory and oxidative stress-related disorders. Furthermore, the development of new synthesis methods for BMTA and its analogs could lead to the discovery of new compounds with improved biological activities.
合成方法
The synthesis of BMTA involves the reaction of 3-butoxyaniline with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields BMTA as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-3-4-8-20-13-7-5-6-12(9-13)16-14(19)10-21-15-18-17-11(2)22-15/h5-7,9H,3-4,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKDBEXKQSZPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)

![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)

![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)


![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)

![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)
